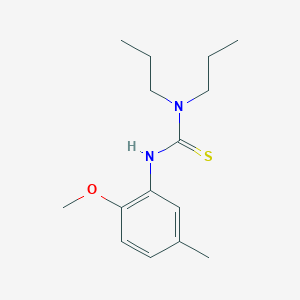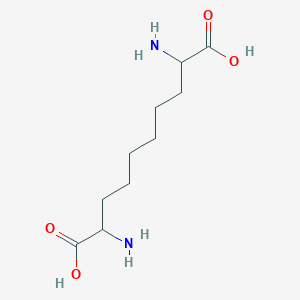![molecular formula C16H20Cl2N4O2S B4713878 1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, commonly known as TAK-915, is a novel drug compound that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
TAK-915 acts as a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting the reuptake of glycine, TAK-915 enhances the activity of the NMDA receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to increase the levels of glycine and glutamate in the brain, which are important neurotransmitters involved in synaptic transmission and plasticity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, TAK-915 has been found to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for lab experiments, including its high selectivity for GlyT1 and its ability to improve cognitive function and memory. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo studies. Additionally, further studies are needed to determine the optimal dosage and administration route for TAK-915.
Direcciones Futuras
There are several potential future directions for research on TAK-915. One area of interest is its potential therapeutic applications in other neurological disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective GlyT1 inhibitors based on the structure of TAK-915. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-915 on synaptic transmission and plasticity.
Aplicaciones Científicas De Investigación
TAK-915 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and glutamate, which are involved in the pathophysiology of these disorders. TAK-915 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-2-21-12-15(10-19-21)25(23,24)22-7-5-20(6-8-22)11-13-3-4-14(17)9-16(13)18/h3-4,9-10,12H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNIGWPQDJUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)


![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)
![1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4713851.png)
![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
![methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4713876.png)

![1-[(3,5-dichloro-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4713888.png)
![1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713890.png)